molecular formula C13H19ClO B7997415 2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol CAS No. 1443302-82-6

2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol

Cat. No.: B7997415
CAS No.: 1443302-82-6
M. Wt: 226.74 g/mol
InChI Key: AWWKQHXMUZBWRM-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol is a chlorinated aromatic alcohol with a molecular formula of C₁₃H₁₉ClO. Its structure comprises a pentanol chain (five-carbon alcohol) attached to a benzene ring substituted with a chlorine atom and two methyl groups at the 3, 4, and 5 positions.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO/c1-5-6-13(4,15)11-7-9(2)12(14)10(3)8-11/h7-8,15H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWKQHXMUZBWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=C(C(=C1)C)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225923
Record name Benzenemethanol, 4-chloro-α,3,5-trimethyl-α-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443302-82-6
Record name Benzenemethanol, 4-chloro-α,3,5-trimethyl-α-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443302-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-chloro-α,3,5-trimethyl-α-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol typically involves the chlorination of 3,5-dimethylphenol followed by a series of reactions to introduce the pentanol side chain. The chlorination step can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of disinfectants and antiseptics.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. This compound targets specific pathways involved in cell membrane synthesis and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs can be categorized based on halogen type, substituent positioning, and functional group variations. Key comparisons include:

Halogenated Alcohols
  • 2-(3-Fluoro-2-methylphenyl)-2-pentanol (CAS 618092-86-7): Substituents: Fluorine at the 3-position, methyl at the 2-position, and pentanol chain. Key Differences: Fluorine (smaller, higher electronegativity) vs. chlorine; methyl group placement differs (2-position vs. 3,5-dimethyl in the target compound).
Phenoxy Acetic Acid Derivatives
  • 2-(4-Chloro-3,5-dimethylphenoxy) acetic acid (602-UC): Substituents: Phenoxy group linked to acetic acid instead of pentanol. Key Differences: Acetic acid moiety introduces higher polarity and hydrogen-bonding capacity compared to the pentanol chain.
Bulky Phenolic Compounds
  • 4-[5-chloro-2-(4-hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol: Substituents: Additional phenolic hydroxyl groups and a branched alkyl chain. Key Differences: Increased molecular complexity and hydrogen-bond donors (two -OH groups vs. one in the target compound). Implications: Higher molecular weight (346.89 g/mol vs.

Hypothetical Property Comparison

A summary of key properties based on structural features is provided below:

Compound Molecular Weight (g/mol) Halogen Key Functional Groups Hypothesized Solubility Steric Hindrance
2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol 226.74 Cl Alcohol, chloro, dimethyl Moderate (polar/nonpolar) High (3,5-dimethyl)
2-(3-Fluoro-2-methylphenyl)-2-pentanol 210.26 F Alcohol, fluoro, methyl Higher (due to F) Moderate
602-UC 244.69 Cl Carboxylic acid, phenoxy High (ionizable -COOH) Low
4-[5-chloro-2-(...)]phenol () 346.89 Cl Phenol, branched alkyl, chloro Low (bulky structure) Very High

Biological Activity

2-(4-Chloro-3,5-dimethylphenyl)-2-pentanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and interaction with biomolecules.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H17ClO
  • Molecular Weight : 234.73 g/mol

This compound features a chlorinated aromatic ring and a hydroxyl group, which are significant for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against several bacterial strains. Studies suggest that halogenated compounds often demonstrate enhanced antibacterial properties due to their ability to disrupt microbial cell membranes or inhibit vital enzymatic processes.
  • Cytotoxicity : The potential cytotoxic effects of this compound have been assessed in various cancer cell lines. Understanding the cytotoxic profile is crucial for determining its suitability as a therapeutic agent.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of this compound against both gram-positive and gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLLow
Pseudomonas aeruginosa128 µg/mLLow

These results indicate that while the compound is effective against certain strains, its potency varies significantly among different bacteria.

Case Studies

  • Study on Antibacterial Efficacy :
    A comparative study evaluated the antibacterial effects of various chlorinated phenolic compounds, including this compound. It was found that the incorporation of chlorine into the structure increased the antibacterial efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Cytotoxicity Assessment :
    In another study, the cytotoxic effects of this compound were tested on human cancer cell lines. The results showed that at higher concentrations, it induced significant apoptosis in cancer cells while exhibiting lower toxicity to normal cells, suggesting a favorable therapeutic index .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Interaction with Enzymes : The hydroxyl group may participate in hydrogen bonding with active sites on enzymes, inhibiting their function.
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

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